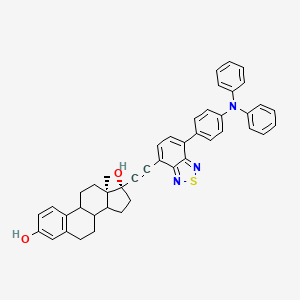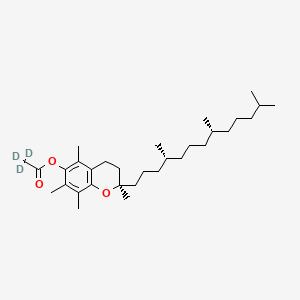
(+/-)-alpha-Tocopherol Acetate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-alpha-Tocopherol Acetate-d3 is a deuterated form of alpha-tocopherol acetate, which is a synthetic form of vitamin E. This compound is often used as an internal standard in mass spectrometry for the quantification of alpha-tocopherol acetate. The deuterium labeling allows for precise tracking and measurement in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-alpha-Tocopherol Acetate-d3 typically involves the deuteration of alpha-tocopherol acetate. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require a catalyst like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(+/-)-alpha-Tocopherol Acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, forming alpha-tocopherol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Tocopheryl quinone derivatives.
Reduction: Alpha-tocopherol.
Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.
Scientific Research Applications
(+/-)-alpha-Tocopherol Acetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin E and its derivatives.
Biology: Employed in studies investigating the metabolism and bioavailability of vitamin E in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of vitamin E in the body.
Industry: Applied in the formulation of dietary supplements and fortified foods to ensure accurate labeling and quality control.
Mechanism of Action
The mechanism of action of (+/-)-alpha-Tocopherol Acetate-d3 is similar to that of alpha-tocopherol acetate. It acts as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The deuterium labeling does not alter its antioxidant properties but allows for precise tracking in metabolic studies. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: The non-acetylated form of vitamin E, which is also an antioxidant but lacks the stability provided by the acetate group.
Gamma-Tocopherol: Another form of vitamin E with different antioxidant properties and biological activities.
Delta-Tocopherol: Known for its anti-inflammatory properties in addition to its antioxidant effects.
Uniqueness
(+/-)-alpha-Tocopherol Acetate-d3 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in research settings where accurate measurement of vitamin E and its metabolites is crucial.
Properties
Molecular Formula |
C31H52O3 |
|---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i8D3 |
InChI Key |
ZAKOWWREFLAJOT-BVMKUAJZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
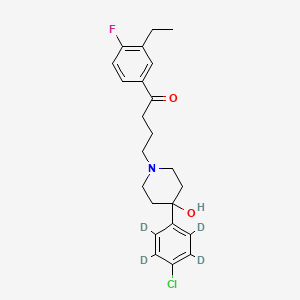
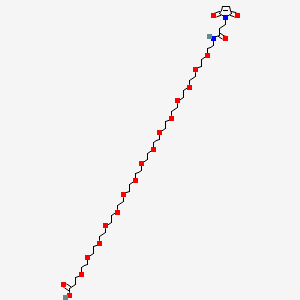
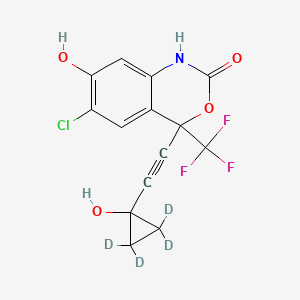
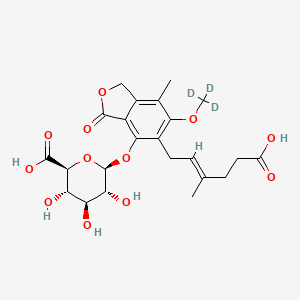
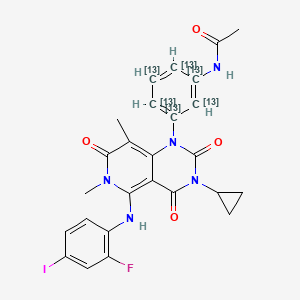
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

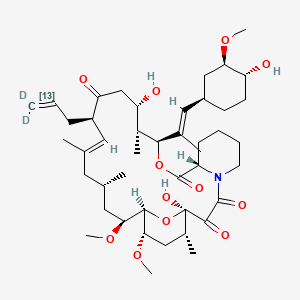
![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)

